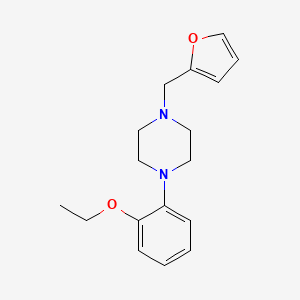
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Fenspiride, is a drug that has been extensively studied for its therapeutic potential in various respiratory disorders. Fenspiride is a non-sedative, non-steroidal, and anti-inflammatory drug that has been shown to have bronchodilator and mucolytic effects.
作用機序
The exact mechanism of action of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting phosphodiesterase 4 (PDE4) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which leads to bronchodilation and mucus clearance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which contribute to the pathogenesis of respiratory disorders. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which further contributes to its anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of surfactant protein D (SP-D), which plays a crucial role in lung defense mechanisms.
実験室実験の利点と制限
One of the advantages of using N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its well-established safety profile. This compound has been extensively studied in preclinical and clinical trials, and its safety has been well-documented. Additionally, this compound has been shown to have a low incidence of adverse effects, which makes it a safe and effective treatment option for respiratory disorders.
However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not widely available, and its synthesis is relatively complex, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the research on N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One of the future directions is to investigate its potential therapeutic effects in other respiratory disorders such as cystic fibrosis and idiopathic pulmonary fibrosis. Another future direction is to investigate the potential of this compound as a combination therapy with other drugs for the treatment of respiratory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on lung defense mechanisms.
合成法
The synthesis of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2,6-dichlorobenzyl chloride with 4-morpholinepropanol in the presence of a base, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt. The purity of the synthesized product is determined by high-performance liquid chromatography (HPLC) and melting point analysis.
科学的研究の応用
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its therapeutic potential in various respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has been shown to have bronchodilator and mucolytic effects, which make it an effective treatment option for these respiratory disorders. This compound has also been shown to have anti-inflammatory effects, which further contributes to its therapeutic potential.
特性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c15-13-3-1-4-14(16)12(13)11-17-5-2-6-18-7-9-19-10-8-18;;/h1,3-4,17H,2,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYKCLTUEJGVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=CC=C2Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465779.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5465787.png)
![2-{[4-allyl-5-(4,5-dimethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5465794.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5465802.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)
![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)


![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)
![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)